molecular formula C18H27NO3S2 B2889101 2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097916-55-5

2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No. B2889101
CAS RN: 2097916-55-5
M. Wt: 369.54
InChI Key: ZNODNHIGSHOJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C20H31NO3S2. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Cytochrome P450 and Enzyme Involvement in Metabolism

Research on Lu AA21004, a compound structurally related to "2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one," highlights the importance of cytochrome P450 enzymes in drug metabolism. This study identified the specific P450 enzymes responsible for the oxidative metabolism of Lu AA21004, shedding light on the metabolic pathways that similar compounds might undergo, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Synthesis and Application in Glycosidic Linkages

Another study on the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride provides a powerful method for activating thioglycosides, facilitating the formation of glycosyl triflates and glycosides. This method could be applied to the synthesis of complex carbohydrates and glycoconjugates, highlighting the compound's potential in synthetic organic chemistry and drug discovery (Crich & Smith, 2001).

Mass Spectrometric Analysis of Drug Metabolites

The study on the mass spectrum of a growth hormone secretagogue illustrates the compound's utility in understanding drug metabolism through mass spectrometric techniques. This research provides insights into the gas-phase rearrangement and amide bond cleavage of drug metabolites, which are essential for the development of new therapeutics (Qin, 2002).

Antibacterial Studies and Synthesis of Derivatives

Research on the synthesis and antibacterial study of N-substituted derivatives of a similar compound demonstrates its potential application in discovering new antibacterial agents. The study's findings on the moderate to significant activity against various bacteria indicate the compound's relevance in medicinal chemistry and drug development (Khalid et al., 2016).

Structural Analysis via Crystallography

A study on the synthesis and crystal structure of a related compound utilizing X-ray crystallography provides valuable information on molecular geometry and structural characterization. This knowledge is crucial for the rational design of new compounds with desired biological or chemical properties (Prasad et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-15(2)14-24(21,22)17-9-6-10-19(11-17)18(20)13-23-12-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNODNHIGSHOJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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